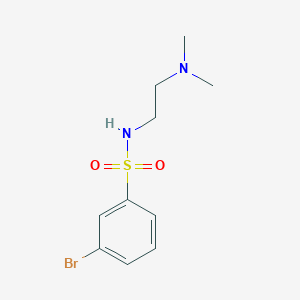![molecular formula C25H24F2N4O2 B10797778 3-[4-(Difluoromethoxy)phenyl]-5-[2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797778.png)
3-[4-(Difluoromethoxy)phenyl]-5-[2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-433 is a compound developed as part of the Open Source Malaria project. This compound has shown promising results in preliminary testing, particularly in its potential to inhibit malaria parasites. The compound is part of a series of molecules designed to explore new avenues for malaria treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-433 involves multiple steps, including the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public domain sources.
Industrial Production Methods
Industrial production methods for OSM-S-433 have not been detailed in available literature. Given its status as a research compound, large-scale production methods may not yet be fully developed.
Chemical Reactions Analysis
Types of Reactions
OSM-S-433 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in reactions involving OSM-S-433 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents being introduced or modified.
Major Products Formed
The major products formed from reactions involving OSM-S-433 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.
Scientific Research Applications
OSM-S-433 has several scientific research applications, including:
Chemistry: The compound is used in studies exploring new synthetic routes and reaction mechanisms.
Biology: OSM-S-433 is investigated for its potential biological activity, particularly in inhibiting malaria parasites.
Medicine: The compound is being studied for its potential therapeutic applications in treating malaria.
Industry: While primarily a research compound, OSM-S-433 may have future industrial applications in the development of new antimalarial drugs.
Mechanism of Action
The exact mechanism of action of OSM-S-433 is not fully understood. it is believed to exert its effects by targeting specific molecular pathways involved in the life cycle of malaria parasites. The compound may inhibit key enzymes or proteins essential for parasite survival and replication.
Comparison with Similar Compounds
Similar Compounds
OSM-S-412: Another compound from the Open Source Malaria project, known for its multimicromolar potency.
Caged Isosteres of Benzene: Compounds designed to explore the bioisosteric replacement of benzene rings.
Uniqueness
OSM-S-433 is unique in its structure and potential biological activity
Properties
Molecular Formula |
C25H24F2N4O2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-[2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C25H24F2N4O2/c26-25(27)33-12-3-1-11(2-4-12)24-30-29-18-9-28-10-19(31(18)24)32-6-5-13-20-14-7-17-21(13)23-16(20)8-15(14)22(17)23/h1-4,9-10,13-17,20-23,25H,5-8H2 |
InChI Key |
XRVKLGJFLBVBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C2C(C5C1C3C45)CCOC6=CN=CC7=NN=C(N67)C8=CC=C(C=C8)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]-3-[4-(difluoromethoxy)phenyl]-N-methyl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797697.png)
![N-(3,4-difluorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B10797701.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(6,7-difluoronaphthalen-2-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797715.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10797717.png)
![5-(3,4-Dichlorophenoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797718.png)
![N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine](/img/structure/B10797724.png)
![4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)ethyl]morpholine](/img/structure/B10797727.png)
![N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B10797742.png)
![6-Bromo-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797743.png)
![N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B10797760.png)

![1-Cyclopropyl-3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-6-yl]oxy]-4-(3,4-difluorophenyl)azetidin-2-one](/img/structure/B10797772.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(3,4-difluorophenyl)methoxymethyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797780.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[4-(trifluoromethyl)phenoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797785.png)
